2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline

Description

Chemical Structure & Properties

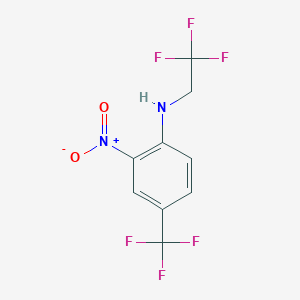

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline (CAS: 42379-55-5) is a fluorinated aromatic amine characterized by:

- Molecular Formula: C₉H₆F₆N₂O₂.

- Functional Groups: A nitro (-NO₂) group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a 2,2,2-trifluoroethyl (-CH₂CF₃) substituent on the aniline nitrogen.

- Key Features: The trifluoroethyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the nitro group may confer electrophilic reactivity .

Applications

Primarily used in pharmaceutical and agrochemical research, its fluorinated structure aligns with strategies to optimize bioavailability and target binding in drug design .

Properties

IUPAC Name |

2-nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O2/c10-8(11,12)4-16-6-2-1-5(9(13,14)15)3-7(6)17(18)19/h1-3,16H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZPNTKSWUIZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655864 | |

| Record name | 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42379-55-5 | |

| Record name | 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline typically involves the nitration of N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: The major product is 2-amino-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline.

Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile can yield an amino-substituted derivative.

Scientific Research Applications

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Physicochemical Properties

- Lipophilicity : The trifluoroethyl group in the target compound increases logP compared to ethyl or methyl analogs, enhancing membrane permeability .

- Thermal Stability: Fluorinated substituents improve thermal stability relative to non-fluorinated analogs (e.g., 4-Methyl-2-(trifluoromethyl)aniline in ).

Biological Activity

2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline (CAS No. 42379-55-5) is an organic compound characterized by its unique trifluoroethyl and trifluoromethyl substituents on an aniline core. This structure contributes to its potential biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H6F6N2O2

- Molecular Weight : 288.147 g/mol

- LogP : 4.184 (indicating significant lipophilicity)

- Polar Surface Area (PSA) : 57.85 Ų

These properties suggest that the compound may have favorable pharmacokinetic characteristics, allowing it to penetrate biological membranes effectively.

Synthesis

The synthesis typically involves the nitration of N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline using a mixture of concentrated nitric and sulfuric acids under controlled conditions. This method ensures the selective introduction of the nitro group at the desired position on the aniline ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl groups enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as enzymes or receptors. This can lead to modulation of specific biochemical pathways.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 8q | HeLa | 0.075 | Tubulin inhibition |

| 8r | A549 | 0.101 | Tubulin inhibition |

| 8s | MDA-MB-231 | 0.091 | Tubulin inhibition |

These findings suggest that the compound's structure plays a crucial role in its anticancer properties.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity. Research indicates that certain substituted anilines exhibit moderate to potent activity against various bacterial strains . The presence of fluorinated groups is often associated with enhanced antimicrobial efficacy due to improved membrane penetration and interaction with bacterial targets.

Case Studies

- Antiproliferative Effects : A study evaluated a series of aniline derivatives for their antiproliferative activity against several cancer cell lines, including HeLa and A549. The results indicated that compounds with similar structures to this compound displayed significant inhibition of cell growth and induced apoptotic pathways through tubulin disruption .

- Microbial Inhibition : Another study focused on the antimicrobial properties of fluorinated anilines against Gram-positive and Gram-negative bacteria. The results showed that compounds containing trifluoromethyl groups had enhanced activity compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline with high purity?

- The synthesis typically involves sequential functionalization of the aniline core. A validated route includes:

- Nitration : Introducing the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Trifluoromethylation : Directing the trifluoromethyl group via electrophilic substitution using CF₃I or Cu-mediated coupling, requiring anhydrous conditions and catalysts like Ru(bpy)₃Cl₂ .

- N-Trifluoroethylation : Reacting the amine with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) .

- Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity.

Q. How do the electronic effects of the trifluoromethyl and nitro groups influence the compound’s reactivity?

- The nitro group (-NO₂) is a strong electron-withdrawing meta-director, reducing electron density at the aromatic ring and enhancing stability against electrophilic attack. The trifluoromethyl group (-CF₃) further withdraws electrons via inductive effects, increasing the compound’s lipophilicity and resistance to metabolic degradation .

- Combined, these groups create a highly electron-deficient aromatic system, favoring nucleophilic substitution at para positions or radical-mediated reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Distinct signals for the aromatic protons (δ 7.5–8.5 ppm) and the trifluoroethyl group (δ 3.8–4.2 ppm for -CH₂CF₃) .

- FT-IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1120 cm⁻¹ (C-F stretch) confirm functional groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 317.0564 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during N-trifluoroethylation?

- Competing alkylation or elimination can occur if the base strength or temperature is mismatched. Key optimizations:

- Use mild bases (e.g., Cs₂CO₃ instead of NaOH) to minimize dehydrohalogenation of the trifluoroethyl bromide .

- Maintain temperatures <60°C and employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

- Monitor reaction progress via TLC or in situ IR to halt at >90% conversion .

Q. What analytical approaches resolve contradictions in spectral data for structural elucidation?

- Discrepancies in NMR splitting patterns or unexpected IR peaks may arise from rotational isomers or impurities. Solutions include:

- Variable-temperature NMR : Identify dynamic rotational barriers in the trifluoroethyl group (e.g., coalescence temperatures) .

- 2D NMR (COSY, HSQC) : Assign coupling between aromatic protons and adjacent substituents .

- X-ray crystallography : Resolve absolute configuration and confirm substituent positioning .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

- Acidic conditions : The nitro group stabilizes the ring, but prolonged exposure to strong acids (HCl, H₂SO₄) may hydrolyze the trifluoroethylamine moiety .

- Basic conditions : Susceptible to nucleophilic aromatic substitution (e.g., OH⁻ attack at the para position) if electron-withdrawing groups are insufficiently deactivating .

- Photolysis : UV irradiation induces nitro-to-nitrito rearrangement, detected via HPLC-MS degradation studies .

Q. What computational methods predict the compound’s pharmacological potential?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO gaps to assess redox activity (e.g., for nitroreductase targeting) .

- Molecular docking : Screens against enzymes like cytochrome P450 to evaluate metabolic stability or inhibition .

- QSAR models : Correlate substituent effects (e.g., -CF₃ lipophilicity) with bioavailability parameters (LogP, PSA) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.